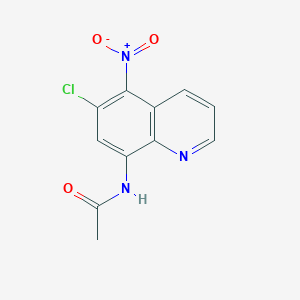

8-Acetamido-6-chloro-5-nitroquinoline

説明

特性

分子式 |

C11H8ClN3O3 |

|---|---|

分子量 |

265.65 g/mol |

IUPAC名 |

N-(6-chloro-5-nitroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H8ClN3O3/c1-6(16)14-9-5-8(12)11(15(17)18)7-3-2-4-13-10(7)9/h2-5H,1H3,(H,14,16) |

InChIキー |

ZAGIYYLCWZAILF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-acetamido-6-chloro-5-nitroquinoline with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional attributes:

Note: Molecular weight calculated based on substituent masses where explicit data is unavailable.

Key Comparative Insights

Electronic Effects: The 5-nitro group in this compound and 6-bromo-8-ethyl-5-nitroquinoline enhances electrophilicity, making these compounds reactive toward nucleophilic substitution.

Substituent Influence on Solubility: Hydrophilic groups (e.g., 2-OH in 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) improve aqueous solubility, whereas hydrophobic groups (e.g., 8-C₂H₅ in 6-bromo-8-ethyl-5-nitroquinoline) enhance lipid solubility .

Synthetic Utility: The acetamido group at position 8 in this compound serves as a protective group for amines, enabling selective functionalization of the quinoline core.

Thermal Stability: Melting point data for related compounds (e.g., 528.4 K for 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline) suggests that bulky substituents like ethyl and bromo increase thermal stability compared to smaller groups like methyl or acetamido .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-acetamido-6-chloro-5-nitroquinoline?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:

- Nitration : Controlled nitration at the 5-position using HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts enhancing regioselectivity .

- Chlorination : Electrophilic substitution at the 6-position via Cl₂ gas or SO₂Cl₂ in anhydrous conditions.

- Acetamido Introduction : Acetylation of an 8-amino intermediate (e.g., using acetic anhydride) after reduction of a nitro group (see for reduction protocols) .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common in nitroquinolines) necessitates polar aprotic solvents (DMSO, DMF) for biological assays.

- Melting Point : High thermal stability (e.g., ~534 K for analogous compounds) suggests suitability for high-temperature reactions .

- Characterization : Use differential scanning calorimetry (DSC) for phase transitions and HPLC-MS for purity validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetamido proton at δ 2.1–2.3 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .

- XRD : Resolves crystal packing effects on reactivity .

Advanced Research Questions

Q. How does regioselectivity in nitration impact synthetic yield and byproduct formation?

- Methodological Answer :

- Mechanism : Nitration at the 5-position is favored due to electron-withdrawing effects of the chloro group at C5. Competing 8-nitro isomers may form if steric hindrance is unmanaged .

- Optimization : Use Pd catalysts to direct nitration (85% yield reported for analogous compounds) .

Q. What structural features dictate the biological activity of this compound?

- Methodological Answer :

- Nitro Group : Essential for antimicrobial activity via redox cycling, generating reactive oxygen species (ROS) .

- Chloro Substituent : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Acetamido Group : Modulates solubility and reduces cytotoxicity compared to amino derivatives (see comparative data in ) .

Q. How can data contradictions in literature (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., pH 7.4 for MIC tests, as nitroquinolines show pH-dependent solubility) .

- Control Experiments : Compare with analogs (e.g., 5-chloro-8-nitroquinoline) to isolate substituent effects .

- Meta-Analysis : Cross-reference spectral data (e.g., PubChem, NIST) to validate compound identity .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to enhance tissue-specific activation .

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at C7 to slow hepatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。